molecular formula C11H9N3 B13165384 4-(1-Methyl-1H-pyrazol-4-YL)benzonitrile

4-(1-Methyl-1H-pyrazol-4-YL)benzonitrile

Cat. No.: B13165384
M. Wt: 183.21 g/mol
InChI Key: PEYWCWVZTNFROY-UHFFFAOYSA-N
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Description

4-(1-Methyl-1H-pyrazol-4-YL)benzonitrile is an organic compound with the molecular formula C11H9N3 and a molecular weight of 183.21 g/mol . It is a derivative of benzonitrile, where the benzene ring is substituted with a 1-methyl-1H-pyrazol-4-yl group. This compound is of interest in various fields of scientific research due to its unique chemical structure and properties.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-(1-Methyl-1H-pyrazol-4-YL)benzonitrile typically involves the reaction of 4-bromobenzonitrile with 1-methyl-1H-pyrazole in the presence of a base such as potassium carbonate (K2CO3) and a palladium catalyst (Pd(PPh3)4). The reaction is carried out in a suitable solvent like dimethylformamide (DMF) at elevated temperatures .

Industrial Production Methods

While specific industrial production methods for this compound are not well-documented, the general approach would involve scaling up the laboratory synthesis process. This would include optimizing reaction conditions, using continuous flow reactors, and ensuring the availability of high-purity starting materials and catalysts.

Chemical Reactions Analysis

Types of Reactions

4-(1-Methyl-1H-pyrazol-4-YL)benzonitrile can undergo various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, nucleophilic substitution can yield various substituted benzonitriles, while oxidation and reduction can modify the pyrazole ring or the nitrile group .

Scientific Research Applications

4-(1-Methyl-1H-pyrazol-4-YL)benzonitrile has several applications in scientific research:

    Chemistry: Used as a building block in the synthesis of more complex organic molecules.

    Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Explored as a potential pharmaceutical intermediate for drug development.

    Industry: Utilized in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of 4-(1-Methyl-1H-pyrazol-4-YL)benzonitrile is not fully understood. it is believed to interact with specific molecular targets and pathways in biological systems. The pyrazole ring can engage in hydrogen bonding and π-π interactions with proteins and enzymes, potentially modulating their activity .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

4-(1-Methyl-1H-pyrazol-4-YL)benzonitrile is unique due to the specific positioning of the methyl group on the pyrazole ring, which can influence its chemical reactivity and biological activity. This structural variation can lead to different interactions with molecular targets and distinct properties compared to its analogs .

Biological Activity

4-(1-Methyl-1H-pyrazol-4-YL)benzonitrile is an organic compound characterized by a unique structural configuration that combines a pyrazole moiety with a benzonitrile group. This compound has garnered attention in medicinal chemistry due to its potential biological activities, particularly in modulating neurological and inflammatory pathways. This article reviews the biological activity of this compound, supported by research findings, case studies, and data tables.

Structural Characteristics

The molecular formula of this compound is C_{11}H_{10}N_{2}, which includes a nitrile functional group attached to a benzene ring, with a methyl-substituted pyrazole linked to the benzene. This configuration contributes to its unique chemical properties, making it an interesting subject for further investigation in various biological contexts.

Research indicates that this compound interacts with specific molecular targets, including enzymes and receptors. Its mechanism of action involves modulation of critical signaling pathways such as the MAPK/ERK pathway, which is essential for various cellular processes, including proliferation and differentiation.

Anti-inflammatory and Analgesic Properties

Compounds containing pyrazole structures often exhibit anti-inflammatory and analgesic properties. Studies suggest that this compound may share similar therapeutic benefits. For instance, its ability to inhibit pro-inflammatory cytokines has been documented in various experimental models.

Anticonvulsant Activity

In related studies on pyrazole derivatives, compounds have shown significant anticonvulsant activity. The structure-activity relationship (SAR) analysis indicates that modifications to the pyrazole ring can enhance anticonvulsant effects, suggesting potential applications for this compound in treating seizure disorders .

Case Studies

Several case studies have explored the efficacy of pyrazole derivatives similar to this compound:

  • Antitumor Activity : A study revealed that structurally related compounds exhibited cytotoxic effects against various cancer cell lines, indicating potential antitumor properties for this compound as well .
  • Neuroprotective Effects : Another investigation highlighted the neuroprotective effects of pyrazole derivatives in models of neurodegeneration, emphasizing the relevance of this compound in neurological research .

Data Table: Comparison of Structural Analogues

The following table summarizes some structural analogues and their unique properties compared to this compound:

Compound NameStructural FeaturesUnique Properties
4-(1H-Pyrazol-1-yl)benzonitrileLacks methyl group on the pyrazole ringMay exhibit different electronic properties
1-Methyl-1H-pyrazol-4-amineA derivative used in its synthesisServes as an intermediate rather than an end product
2-Chloro-4-(1H-pyrazol-5-yl)benzonitrileContains chlorine substituentPotentially different reactivity due to halogen

Properties

Molecular Formula

C11H9N3

Molecular Weight

183.21 g/mol

IUPAC Name

4-(1-methylpyrazol-4-yl)benzonitrile

InChI

InChI=1S/C11H9N3/c1-14-8-11(7-13-14)10-4-2-9(6-12)3-5-10/h2-5,7-8H,1H3

InChI Key

PEYWCWVZTNFROY-UHFFFAOYSA-N

Canonical SMILES

CN1C=C(C=N1)C2=CC=C(C=C2)C#N

Origin of Product

United States

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